(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide
Description
This compound is a tricyclic amide featuring a fused heterocyclic core containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The structure comprises a 12-membered tricyclo[7.3.0.0³,⁷]dodeca system with conjugated double bonds and a (2E)-3-phenylprop-2-enamide substituent. Such polycyclic frameworks are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, due to their structural rigidity and ability to mimic natural substrates . The synthesis of analogous compounds, as described in , typically involves coupling tricyclic amines with carboxylic acids via carbodiimide-mediated amidation (e.g., EDC/HOBt), yielding moderate to excellent yields .
Properties
IUPAC Name |
(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-9H,10H2,(H,18,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNGRNWMRKLDPH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the tricyclic core: This step involves the cyclization of precursor molecules under specific conditions, such as the use of a strong acid or base as a catalyst.
Introduction of functional groups: Various functional groups are introduced through reactions such as halogenation, nitration, or sulfonation.
Final coupling reaction: The final step involves coupling the tricyclic core with a phenylprop-2-enamide moiety under conditions that may include the use of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Modulating signaling pathways: Affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
†Predicted using bioactivity-structure relationships .
Bioactivity and Mode of Action
highlights that compounds with similar tricyclic frameworks often cluster into groups with shared bioactivity profiles. For example:
- Enzyme Inhibition : Analogues like those in (4-azatetracyclo derivatives) exhibit 11β-HSD1 inhibitory activity, suggesting the target compound may interact with steroidogenic enzymes .
Research Findings and Implications
- Structural Uniqueness : The combination of dioxa, thia, and aza atoms in the tricyclic system distinguishes this compound from purely nitrogen- or sulfur-containing analogues .
- Bioactivity Potential: Clustering analyses () suggest it may share modes of action with 11β-HSD1 inhibitors or DNA-binding agents, though experimental validation is needed .
Biological Activity
The compound (2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 288.28 g/mol. The presence of sulfur and oxygen heteroatoms suggests potential interactions with biological systems that could lead to various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Several studies suggest that these compounds can inhibit inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thia-containing compounds, revealing significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for growth .
Anticancer Activity
In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, a derivative of the target compound was tested against breast cancer cell lines (MDA-MB-231) and showed IC50 values indicating potent cytotoxicity .
Anti-inflammatory Properties
Research on similar thiazole derivatives indicated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 μg/mL |
| Study 2 | Assess anticancer effects | Induced apoptosis in MDA-MB-231 cells with IC50 = 12 μM |
| Study 3 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Compounds may act as inhibitors for enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : Potential interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest these compounds increase oxidative stress in target cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
